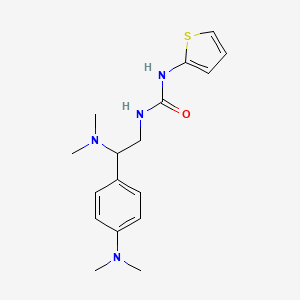
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring, dimethylamino groups, and a urea linkage, which are critical for its biological activity.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dimethylamino phenyl ureas have shown promising results against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- A study demonstrated that compounds with dimethylamino substituents displayed enhanced cytotoxic effects in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines. Notably, certain derivatives completely inhibited colony formation at low concentrations (1-2 μM) .
-
Enzyme Inhibition
- The compound's potential as an inhibitor of acetylcholinesterase (AChE) has been explored. A series of synthesized chalcone derivatives containing dimethylamino groups were evaluated for their AChE inhibitory activity. Results indicated that these compounds could effectively inhibit AChE with varying degrees of potency .
- The half-maximal inhibitory concentrations (IC50) for selected derivatives were significantly lower than those for standard inhibitors like rivastigmine, suggesting a potential for therapeutic applications in neurodegenerative diseases .
-
Structure-Activity Relationships (SAR)
- The presence of electron-donating groups such as dimethylamino significantly enhances the biological activity of related compounds. Studies suggest that the spatial arrangement and electronic properties of substituents on the phenyl rings play a crucial role in modulating activity .
- Compounds with additional aromatic systems or heteroatoms (like sulfur in thiophene) have shown improved binding affinities to target proteins involved in cancer progression and neurodegeneration.
Case Studies
-
In vitro Studies
- A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, reporting that compounds with thiophene moieties exhibited enhanced activity due to their ability to interact favorably with cellular targets .
- Another investigation into the anti-inflammatory properties revealed that certain derivatives reduced pro-inflammatory cytokine production in macrophage cell lines, indicating potential therapeutic benefits beyond anticancer effects .
- In vivo Studies
Data Tables
属性
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-20(2)14-9-7-13(8-10-14)15(21(3)4)12-18-17(22)19-16-6-5-11-23-16/h5-11,15H,12H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAYCBHBLBTBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














